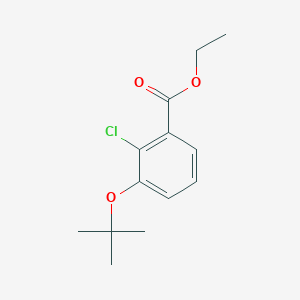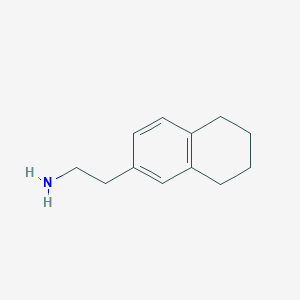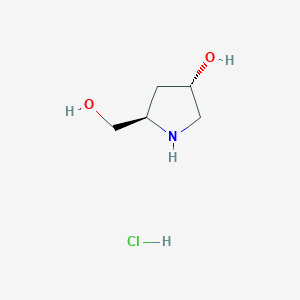
N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine and biotechnology.
Mecanismo De Acción
The exact mechanism of action of N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide is not well understood. However, it has been suggested that the compound may exert its biological effects by interacting with specific proteins and enzymes in the body. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide exhibits various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. The compound has also been shown to have a positive effect on the immune system and may have potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide in lab experiments is its versatility. The compound can be used in a variety of assays and experiments due to its wide range of biological activities. However, one of the limitations of using this compound is its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide. One potential direction is the development of new drug delivery systems using this compound. Another direction is the further exploration of its anti-cancer properties and its potential use in the treatment of various types of cancer. Additionally, the compound may have potential applications in the development of new antimicrobial agents and in the treatment of autoimmune diseases. Further research is needed to fully understand the potential applications of this compound in medicine and biotechnology.
In conclusion, N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide is a promising compound that has potential applications in medicine and biotechnology. Its wide range of biological activities and versatility make it a valuable tool for scientific research. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide involves the reaction of 2-aminobutyric acid with but-2-ynoic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The purity and yield of the compound can be improved by using various purification techniques.
Aplicaciones Científicas De Investigación
N-(3-Oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been studied for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Propiedades
IUPAC Name |
N-(3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-5-11(15)13-9-8-12(16)14-7-4-3-6-10(9)14/h9-10H,3-4,6-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBBLCDDHIGOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CC(=O)N2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-octahydroindolizin-1-yl)but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2474336.png)
![1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride](/img/structure/B2474339.png)


![1-benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2474343.png)
![3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2474344.png)

![3-(4-Fluorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2474346.png)

![2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine](/img/no-structure.png)


![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B2474352.png)